molecular formula C16H13N3O3S B7523501 N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylamino)acetamide

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylamino)acetamide

Cat. No.: B7523501
M. Wt: 327.4 g/mol
InChI Key: PAPIJAZMSGBFAP-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylamino)acetamide is a complex organic compound characterized by the presence of both benzodioxole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylamino)acetamide typically involves the condensation of 1,3-benzodioxole-5-carboxylic acid with 2-aminobenzothiazole. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is often refluxed in an appropriate solvent such as dichloromethane or dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and pH conditions.

Major Products: The major products formed from these reactions include quinone derivatives, dihydrobenzothiazole derivatives, and various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylamino)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s benzodioxole and benzothiazole moieties can interact with various cellular pathways, influencing processes such as cell signaling, gene expression, and metabolic regulation.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylamino)acetamide can be compared with other compounds containing benzodioxole or benzothiazole groups:

    Similar Compounds: 1,3-benzodioxole-5-carboxylic acid, 2-aminobenzothiazole, and their derivatives.

    Uniqueness: The combination of both benzodioxole and benzothiazole moieties in a single molecule provides unique chemical and biological properties not commonly found in other compounds. This dual functionality allows for diverse applications and interactions that are distinct from those of simpler analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1,3-benzothiazol-2-ylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15(18-10-5-6-12-13(7-10)22-9-21-12)8-17-16-19-11-3-1-2-4-14(11)23-16/h1-7H,8-9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPIJAZMSGBFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CNC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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